Cas no 2353762-85-1 (tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate)

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate structure
2353762-85-1 structure
Product name:tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
CAS No:2353762-85-1
MF:C12H14F3NO2S
Molecular Weight:293.305272579193
CID:6259157
PubChem ID:17886667

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-26666364
    • 2353762-85-1
    • tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
    • インチ: 1S/C12H14F3NO2S/c1-11(2,3)18-10(17)16-8-5-4-7(6-9(8)19)12(13,14)15/h4-6,19H,1-3H3,(H,16,17)
    • InChIKey: JAOLRBXVJKQHMX-UHFFFAOYSA-N
    • SMILES: SC1C=C(C(F)(F)F)C=CC=1NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 293.06973435g/mol
  • 同位素质量: 293.06973435g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 328
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 39.3Ų

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26666364-0.1g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
0.1g
$867.0 2025-03-20
Enamine
EN300-26666364-1.0g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
1.0g
$986.0 2025-03-20
Enamine
EN300-26666364-0.5g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
0.5g
$946.0 2025-03-20
Enamine
EN300-26666364-5.0g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
5.0g
$2858.0 2025-03-20
Enamine
EN300-26666364-0.05g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
0.05g
$827.0 2025-03-20
Enamine
EN300-26666364-2.5g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
2.5g
$1931.0 2025-03-20
Enamine
EN300-26666364-10.0g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
10.0g
$4236.0 2025-03-20
Enamine
EN300-26666364-0.25g
tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate
2353762-85-1 95.0%
0.25g
$906.0 2025-03-20

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate 関連文献

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamateに関する追加情報

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate: A Comprehensive Overview

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate, also known by its CAS number 2353762-85-1, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising properties, which have been extensively studied in recent years. The molecule consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with a sulfanyl group and a trifluoromethyl group. These substituents contribute to the compound's stability, reactivity, and potential for use in advanced chemical systems.

The structural integrity of tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate is primarily attributed to the electron-withdrawing effects of the trifluoromethyl group and the electron-donating effects of the sulfanyl group. These opposing electronic influences create a dynamic balance that enhances the compound's reactivity under specific conditions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the pharmaceutical industry. The trifluoromethyl group, being highly electronegative, plays a crucial role in modulating the electronic properties of the molecule, making it an attractive candidate for drug design.

In terms of physical properties, tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate exhibits a high melting point and moderate solubility in organic solvents. Its thermal stability has been tested under various conditions, revealing its suitability for high-temperature applications. The compound's ability to form stable complexes with metal ions has also been explored, opening avenues for its use in catalysis and coordination chemistry.

The synthesis of tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and improved purity. Researchers have also investigated alternative routes, such as microwave-assisted synthesis and enzymatic catalysis, to enhance the efficiency of its preparation.

tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate has found applications in diverse areas, including polymer chemistry, where it serves as a building block for constructing advanced materials with tailored properties. Its ability to undergo polymerization under controlled conditions has led to the development of novel polymeric materials with enhanced mechanical and thermal stability. Additionally, this compound has shown promise in electronic applications, particularly in the fabrication of organic semiconductors.

In the field of environmental science, tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate has been studied for its role in remediation processes. Its ability to adsorb heavy metals from contaminated water has been demonstrated in laboratory experiments, suggesting its potential for use in water treatment technologies. Furthermore, its biodegradability under aerobic conditions has been assessed, providing insights into its environmental impact.

The safety profile of tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate has been thoroughly evaluated to ensure safe handling and usage. Studies indicate that it exhibits low toxicity when exposed to biological systems under normal conditions. However, precautions must be taken during synthesis and storage to prevent unintended exposure or contamination.

In conclusion, tert-butyl N-[2-sulfanyl-4-(trifluoromethyl)phenyl]carbamate, with its unique structural features and versatile properties, continues to be a subject of intense research interest across multiple disciplines. Its potential applications span from pharmaceuticals to advanced materials science, making it a valuable compound in contemporary chemical research.

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